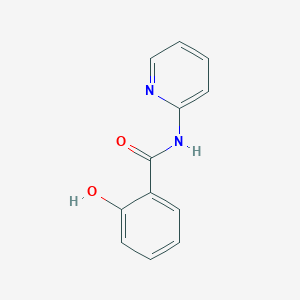

2-Hydroxy-N-2-pyridinylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-10-6-2-1-5-9(10)12(16)14-11-7-3-4-8-13-11/h1-8,15H,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEVIQJZJBWVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159481 | |

| Record name | Benzamide, 2-hydroxy-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13563-04-7 | |

| Record name | 2-Hydroxy-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13563-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-hydroxy-N-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013563047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-hydroxy-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Hydroxy-N-2-pyridinylbenzamide: A Guide for Advanced Drug Discovery

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Hydroxy-N-2-pyridinylbenzamide (Molecular Formula: C₁₂H₁₀N₂O₂, Molecular Weight: 214.22 g/mol ), a molecule of significant interest in medicinal chemistry and materials science. As a scaffold, it combines the functionalities of a phenol, a secondary amide, and a pyridine ring, making precise structural elucidation paramount for understanding its biological activity and chemical properties. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for unambiguous structure confirmation and purity assessment. The methodologies are presented with an emphasis on the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow for researchers and drug development professionals.

Molecular Structure and Analytical Strategy

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. 2-Hydroxy-N-2-pyridinylbenzamide possesses two aromatic rings linked by an amide bridge. The intramolecular environment of each atom is unique, influenced by the electronic properties of the hydroxyl (-OH), amide (-CONH-), and pyridinyl nitrogen moieties. Our analytical strategy is to use a suite of orthogonal spectroscopic techniques to probe these unique environments, thereby assembling a complete and validated structural picture.

Below is the annotated structure of 2-Hydroxy-N-2-pyridinylbenzamide. The numbering scheme will be used as a reference throughout this guide.

Caption: Numbering scheme for 2-Hydroxy-N-2-pyridinylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Hydroxy-N-2-pyridinylbenzamide, both ¹H and ¹³C NMR are required for a complete assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Rationale: The ¹H NMR spectrum is predicted to show distinct signals for each of the ten protons. The choice of solvent is critical; while CDCl₃ is common, a more polar solvent like DMSO-d₆ is highly recommended. This is because the acidic protons of the phenol (-OH) and amide (-NH) groups are often broad and may exchange with trace water in less polar solvents, but they typically resolve into sharp, observable singlets in DMSO-d₆.

Theoretical Prediction:

-

Aromatic Protons (Benzamide Ring): The four protons on the hydroxy-substituted benzene ring (H3, H4, H5, H6) will appear in the aromatic region (approx. 6.8-8.0 ppm). The -OH group is an ortho-, para-director and electron-donating, causing shielding (upfield shift) of the ortho (H3, H5) and para (H5) protons relative to benzene. The C=O group is electron-withdrawing, causing deshielding. The interplay of these effects results in a complex but interpretable splitting pattern.

-

Aromatic Protons (Pyridine Ring): The four protons on the pyridine ring (H3', H4', H5', H6') will also be in the aromatic region, generally shifted downfield compared to benzene due to the electronegativity of the ring nitrogen.[1] The proton alpha to the nitrogen (H6') is expected to be the most deshielded.

-

Amide and Hydroxyl Protons: The N-H and O-H protons are expected to be significantly downfield (typically >9.5 ppm in DMSO-d₆) due to hydrogen bonding and deshielding effects. Their chemical shifts can be sensitive to concentration and temperature.

Experimental Protocol for ¹H NMR [2][3]

-

Sample Preparation: Accurately weigh 5-10 mg of purified 2-Hydroxy-N-2-pyridinylbenzamide and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Lock onto the deuterium signal of the DMSO-d₆. Shim the magnetic field to achieve optimal homogeneity. Acquire the spectrum with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | Singlet (broad) | 1H | OH | Phenolic proton, deshielded by H-bonding. |

| ~10.0 - 10.5 | Singlet | 1H | NH | Amide proton, deshielded by carbonyl and H-bonding. |

| ~8.2 - 8.4 | Doublet | 1H | H6' | Ortho to pyridinyl nitrogen, highly deshielded. |

| ~7.8 - 8.0 | Multiplet | 2H | H4', H6 | Deshielded aromatic protons. |

| ~7.4 - 7.6 | Doublet of doublets | 1H | H4 | Aromatic proton on benzamide ring. |

| ~7.0 - 7.2 | Multiplet | 2H | H3', H5' | Pyridine ring protons. |

| ~6.8 - 7.0 | Multiplet | 2H | H3, H5 | Shielded by -OH group. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Rationale: ¹³C NMR provides a direct map of the carbon framework. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is standard practice to simplify the spectrum to a series of singlets, where each unique carbon atom gives one signal.

Theoretical Prediction: The molecule has 12 carbon atoms, all of which are in unique chemical environments (sp² hybridized) and should produce 12 distinct signals.

-

Carbonyl Carbon (C7): The amide carbonyl carbon is the most deshielded carbon, expected to appear around 165-170 ppm.

-

Aromatic Carbons: The remaining 11 sp² carbons will appear in the 110-160 ppm range. The carbon bearing the -OH group (C2) will be significantly downfield (~155-160 ppm). Carbons attached to nitrogen (C1', C1) will also be downfield. The chemical shifts of pyridine carbons are well-documented.[4]

Experimental Protocol for ¹³C NMR [2][5]

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (25-50 mg) is beneficial.

-

Instrumentation: Use the same NMR spectrometer.

-

Acquisition: Acquire the spectrum with proton decoupling. A 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are recommended. A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C7 (C=O) | Amide carbonyl, highly deshielded. |

| ~158.5 | C2 | Aromatic carbon attached to -OH. |

| ~152.0 | C1' | Pyridine carbon attached to amide nitrogen. |

| ~148.0 | C6' | Alpha-carbon to pyridinyl nitrogen. |

| ~138.5 | C4' | Gamma-carbon to pyridinyl nitrogen. |

| ~133.0 | C4 | Aromatic carbon (benzamide ring). |

| ~129.5 | C6 | Aromatic carbon (benzamide ring). |

| ~122.0 | C1 | Quaternary carbon attached to C=O. |

| ~119.0 | C5 | Aromatic carbon ortho to -OH. |

| ~117.5 | C3 | Aromatic carbon ortho to -OH. |

| ~114.0 | C5' | Beta-carbon to pyridinyl nitrogen. |

| ~113.5 | C3' | Beta-carbon to pyridinyl nitrogen. |

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The key is to look for characteristic, strong absorptions in specific regions of the spectrum. For this molecule, the O-H, N-H, and C=O stretches are the most diagnostic peaks.

Theoretical Prediction: The IR spectrum will be dominated by absorptions from the amide and phenol groups.[6][7][8][9]

-

O-H Stretch: A strong, broad absorption between 3200-3500 cm⁻¹ is expected for the hydrogen-bonded phenolic -OH group.

-

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ is characteristic of the secondary amide N-H stretch. This may overlap with the broad O-H band.

-

C=O Stretch (Amide I Band): A very strong, sharp absorption between 1650-1680 cm⁻¹ is the hallmark of the amide carbonyl group. Its position indicates conjugation with the aromatic ring.

-

Aromatic C-H and C=C Stretches: Absorptions just above 3000 cm⁻¹ correspond to aromatic C-H stretching, while multiple sharp peaks between 1400-1600 cm⁻¹ are due to C=C stretching vibrations within the aromatic rings.[10]

Experimental Protocol for ATR-FTIR [2]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond Attenuated Total Reflectance (ATR) accessory is used.

-

Background Collection: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric (CO₂, H₂O) and instrumental contributions.

-

Sample Analysis: A small amount of the solid sample is placed directly on the ATR crystal. A pressure arm is engaged to ensure firm contact.

-

Data Acquisition: The IR spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3200-3500 | Strong, Broad | O-H Stretch | Phenol (H-bonded) |

| 3300-3400 | Moderate, Sharp | N-H Stretch | Secondary Amide |

| ~3050 | Medium-Weak | C-H Stretch | Aromatic |

| 1650-1680 | Very Strong | C=O Stretch (Amide I) | Secondary Amide |

| 1580-1610 | Medium-Strong | C=C Stretch | Aromatic Rings |

| ~1540 | Medium | N-H Bend (Amide II) | Secondary Amide |

| ~1250 | Strong | C-O Stretch | Phenol |

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides two critical pieces of information: the precise molecular weight and structural information based on fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, acting as a molecular fingerprint.

Theoretical Prediction:

-

Molecular Ion (M⁺•): The molecular formula C₁₂H₁₀N₂O₂ gives an exact mass of 214.07. The EI mass spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) of 214.

-

Fragmentation Pattern: Aromatic amides typically undergo characteristic fragmentation.[11][12] The most predictable and often most abundant fragment results from the cleavage of the amide C-N bond (α-cleavage).[13]

-

Loss of Pyridinylamino Radical: Cleavage of the C7-N8 bond would generate a stable 2-hydroxybenzoyl cation at m/z 121 . This is a highly probable and likely abundant fragment.

-

Further Fragmentation: The m/z 121 fragment can then lose a molecule of carbon monoxide (CO) to form a 2-hydroxyphenyl cation at m/z 93 .

-

Another possibility is the cleavage that results in the pyridinylamino cation at m/z 94 .

-

Experimental Protocol for EI-MS

-

Sample Introduction: A few micrograms of the sample are introduced into the ion source, typically via a direct insertion probe or GC inlet.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum (a plot of relative intensity vs. m/z) is generated.

Predicted Mass Spectrometry Data Summary

| m/z | Proposed Fragment Ion | Identity |

| 214 | [C₁₂H₁₀N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 121 | [HOC₆H₄CO]⁺ | 2-Hydroxybenzoyl cation |

| 94 | [C₅H₆N₂]⁺• | 2-Aminopyridine radical cation |

| 93 | [HOC₆H₄]⁺ | 2-Hydroxyphenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of OH from m/z 93) |

Comprehensive Analytical Workflow

A robust characterization relies on a logical workflow that integrates these techniques to provide orthogonal data, leading to an undeniable structural confirmation.

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The structural confirmation of 2-Hydroxy-N-2-pyridinylbenzamide is unequivocally achieved through the combined application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, IR spectroscopy confirms the presence of key hydroxyl, amide, and aromatic functional groups, and mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern. The data and protocols presented in this guide constitute a self-validating system, ensuring that researchers can confidently verify the identity and purity of this important chemical entity, a critical step in any drug discovery or materials science endeavor.

References

- Vertex AI Search. (n.d.). Table of Characteristic IR Absorptions.

- BenchChem. (2025). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.

- ResearchGate. (n.d.). Benzamide-simplified mass spectrum.

- SpectraBase. (n.d.). 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide - Optional[Vapor Phase IR] - Spectrum.

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.

- University of Colorado Boulder. (n.d.). IR Absorption Table.

- Scribd. (n.d.). Typical Infrared Absorption Frequencies.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- National Institutes of Health (NIH). (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- NIST. (n.d.). Benzamide, N-hydroxy-.

- Preprints.org. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.

- SpectraBase. (n.d.). 2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides.

- National Institutes of Health (NIH). (n.d.). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines.

- YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.

- Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.

- BenchChem. (n.d.). 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- Polish Chemical Society. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- National Institutes of Health (NIH). (n.d.). Rapid quantitative 1H–13C two-dimensional NMR with high precision.

- ChemicalBook. (n.d.). 2-Hydroxy-5-pyridinecarboxylic acid(5006-66-6) 1H NMR spectrum.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- ResearchGate. (n.d.). FT‐IR spectrum of synthesized N‐(2‐pyridinyl)benzamide.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- ResearchGate. (2025). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies.

- Redalyc. (n.d.). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis.

- NIST. (n.d.). Benzaldehyde, 2-hydroxy-.

- PubMed. (2014). Spectroscopic and quantum mechanical investigation of N,N'-bisarylmalonamides: solvent and structural effects.

- National Institutes of Health (NIH). (n.d.). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies.

- NIST. (n.d.). Benzaldehyde, 2-hydroxy- Mass spectrum.

- Taylor & Francis Online. (n.d.). N-Pyrazinylhydroxybenzamides As Biologically Active Compounds.

- ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid quantitative 1H–13C two-dimensional NMR with high precision - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-N-2-pyridinylbenzamide and its Analogue, Piroxicam

Introduction: The Pivotal Role of Physicochemical Properties in Drug Efficacy

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful therapeutic design.[1][2][3] These intrinsic characteristics, including solubility, ionization constant (pKa), and lipophilicity (logP), govern a molecule's journey through the body—from absorption and distribution to metabolism and excretion (ADME).[1][4] An optimal balance of these properties is paramount for achieving desired efficacy and minimizing off-target effects.[2][5]

This guide provides an in-depth exploration of the key physicochemical parameters of 2-Hydroxy-N-2-pyridinylbenzamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, we will leverage the well-characterized, structurally related nonsteroidal anti-inflammatory drug (NSAID), Piroxicam, as a case study. Piroxicam shares a critical N-(2-pyridinyl)benzamide-like moiety, making it an excellent surrogate for illustrating the principles and experimental methodologies for determining these vital properties. By examining the established data and protocols for Piroxicam, researchers can gain valuable insights applicable to 2-Hydroxy-N-2-pyridinylbenzamide and other novel drug candidates.

Chemical Structures:

| Compound | Chemical Structure |

| 2-Hydroxy-N-2-pyridinylbenzamide |  |

| Piroxicam |  |

| Caption: | Comparative structures of 2-Hydroxy-N-2-pyridinylbenzamide and Piroxicam. |

I. Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability, as a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[3][6][7] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate absorption and therapeutic failure.[3][7] The solubility of a compound is influenced by its solid-state properties (e.g., crystal lattice energy) and its interactions with the solvent.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining equilibrium or thermodynamic solubility is the shake-flask method.[8][9] This technique measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature, ensuring that the dissolved and solid forms are in equilibrium.

Protocol: Shake-Flask Solubility Assay

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. A centrifugation step can be employed to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be necessary.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound in the tested medium.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated and remains in equilibrium with the solid phase.

-

Prolonged Agitation: Guarantees that the system reaches a true thermodynamic equilibrium.

-

Temperature Control: Solubility is temperature-dependent; thus, maintaining a constant temperature is crucial for reproducibility.

-

Careful Sampling: Prevents contamination of the supernatant with undissolved solid, which would lead to an overestimation of solubility.

Visualization of the Shake-Flask Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Solubility Data for Piroxicam

| Parameter | Value | Conditions |

| Aqueous Solubility | 23 mg/L | at 22 °C |

| >49.7 µg/mL | at pH 7.4 |

(Data sourced from PubChem)[10]

II. pKa: The Influence of Ionization on Drug Behavior

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[11] The ionization state of a drug is a critical factor influencing its solubility, permeability across biological membranes, and binding to its target receptor.[12] For instance, the non-ionized form of a drug is generally more lipid-soluble and can more readily cross cell membranes, while the ionized form is typically more water-soluble.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[11][12][13][14] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[12][13]

Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system like methanol/water for poorly soluble compounds) to a known concentration (e.g., 1 mM).[13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]

-

Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the titration of bases.[13]

-

Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound) to the sample solution.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[13] This can be more accurately determined from the peak of the first derivative of the titration curve.

Causality Behind Experimental Choices:

-

Co-solvent System: For compounds with low aqueous solubility, a co-solvent is used to ensure the compound remains dissolved throughout the titration. The pKa in the co-solvent system can then be extrapolated to determine the aqueous pKa.[14]

-

Constant Ionic Strength: Minimizes changes in the activity coefficients of the ions in solution, leading to more accurate pKa determination.

-

Nitrogen Purge: Prevents the absorption of atmospheric CO2, which can form carbonic acid and interfere with the titration of basic compounds.[14]

Visualization of the Potentiometric Titration Workflow

Caption: Workflow for pKa Determination by Potentiometric Titration.

pKa Data for Piroxicam

| Parameter | Value | Method |

| pKa | 5.3 | HPLC |

| 5.7 | UV-Vis Spectrophotometry |

(Data sourced from a study on the physicochemical properties of Piroxicam)[15]

III. logP: Quantifying Lipophilicity for Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences a drug's absorption, distribution, membrane permeability, and binding to its target.[2] The partition coefficient (logP) is the most common measure of lipophilicity. It is defined as the logarithm of the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[16] For ionizable compounds, the distribution coefficient (logD) is used, which is the logP at a specific pH.[16][17]

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.[16][18][19] It directly measures the partitioning of a compound between n-octanol and water.

Protocol: logP/logD Determination by the Shake-Flask Method

-

Solvent Saturation: Pre-saturate the n-octanol with the aqueous buffer (e.g., PBS, pH 7.4 for logD) and the aqueous buffer with n-octanol by shaking them together for 24 hours, followed by separation of the two phases. This ensures that the volumes of the two phases do not change during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[17]

-

Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Sampling: Carefully withdraw aliquots from both the n-octanol and aqueous phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.

-

Calculation:

-

logP (for neutral compounds): logP = log ([Concentration in Octanol] / [Concentration in Water])

-

logD (for ionizable compounds): logD = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer at specific pH])

-

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: Prevents volume changes of the phases during the experiment due to the mutual miscibility of n-octanol and water.

-

Vigorous Shaking: Ensures intimate mixing of the two phases to facilitate rapid partitioning and reaching equilibrium.

-

Centrifugation: Provides a clean and sharp separation of the two phases, which is crucial for accurate sampling.[18]

Visualization of the Shake-Flask logP/logD Workflow

Caption: Workflow for logP/logD Determination by the Shake-Flask Method.

logP and logD Data for Piroxicam

| Parameter | Value | Conditions/pH |

| logP | 3.06 | - |

| logD | 1.57 | pH 3.17 |

| 1.57 | pH 3.79 | |

| 1.44 | pH 4.44 | |

| 1.13 | pH 5.42 | |

| 0.46 | pH 6.56 |

(logP data from DrugBank via PubChem[10], and logD data from a study on the physicochemical properties of Piroxicam)[15]

Conclusion

The physicochemical properties of a drug candidate are fundamental to its success. This guide has provided a comprehensive overview of the theoretical importance and experimental determination of aqueous solubility, pKa, and logP, using the well-characterized drug Piroxicam as a practical example for the less-studied 2-Hydroxy-N-2-pyridinylbenzamide. The detailed protocols for the shake-flask method and potentiometric titration offer researchers a solid foundation for evaluating their own compounds. By meticulously characterizing these properties early in the drug discovery process, scientists can make more informed decisions, optimize lead compounds, and ultimately increase the likelihood of developing safe and effective medicines.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

- Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Drug discovery today, 16(15-16), 684–691.

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413.

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

- Jadhav, D. S. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). International Journal of Pharma Research & Review, 4(2), 34-43.

-

LookChem. (2023). What are the physicochemical properties of drug?. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- De Witte, A. M., et al. (2014). Development of Methods for the Determination of pKa Values. Molecules, 19(10), 16783-16812.

-

Wikipedia. (n.d.). Piroxicam. Retrieved from [Link]

- Çakır, B., et al. (2020). Determination of the Physicochemical Properties of Piroxicam. Journal of Chemical Society of Pakistan, 42(5).

-

Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50.

- Çakır, B., et al. (2020). Determination of the Physicochemical Properties of Piroxicam. Pakistan Journal of Pharmaceutical Sciences, 33(5).

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piroxicam. PubChem Compound Database. Retrieved from [Link]

- Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Physicochemical and structure-activity properties of piroxicam—a mini review. Journal of Bioequivalence & Bioavailability, 8(1), 009-011.

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

-

The Royal Society of Chemistry. (n.d.). Table S1. Chemical structures and pKa of some hydroxamic acids. Retrieved from [Link]

-

Stenutz. (n.d.). 2-hydroxy-N-phenylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-hydroxy-N-(2H-pyridin-1-yl)benzamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-benzyl-3-hydroxy-4-[[(2R)-2-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]pyridin-2-one. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-hydroxy-n,n-dimethylbenzamide (C9H11NO2). Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-hydroxy-N-phenylpropanamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-Hydroxybenzoyl)pyrrolidine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2-phenylpropanenitrile. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2-phenyl-propionaldehyde. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-hydroxy-N-phenylpyrrolidine-1-carboxamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N

4-Hydroxy-N1-(1-(2-(hydroxymethyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)-2-pentylbutanediamide. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. rheolution.com [rheolution.com]

- 7. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Solid-State Architecture of 2-Hydroxy-N-(pyridin-2-yl)benzamide: A Crystallographic Perspective for Pharmaceutical Scientists

This technical guide provides an in-depth analysis of the crystal structure of 2-Hydroxy-N-(pyridin-2-yl)benzamide, a molecule of significant interest in medicinal chemistry. By elucidating its three-dimensional structure, we gain critical insights into the intermolecular forces that govern its solid-state properties, which are paramount for its potential development as a therapeutic agent. This document is intended for researchers, scientists, and professionals in drug development who are focused on understanding the relationship between molecular structure and material properties.

Introduction: The Significance of Structural Elucidation in Drug Development

The therapeutic efficacy and bioavailability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. Crystalline form, in particular, dictates crucial parameters such as solubility, stability, and manufacturability. Therefore, a comprehensive understanding of the crystal structure of a potential drug candidate is not merely an academic exercise but a foundational pillar of rational drug design.

2-Hydroxy-N-(pyridin-2-yl)benzamide belongs to a class of compounds that are widely explored for their diverse biological activities, including antimicrobial and anticancer properties. The presence of multiple hydrogen bond donors and acceptors, as well as aromatic systems, predisposes this molecule to form intricate intermolecular networks, which can lead to phenomena such as polymorphism—the existence of multiple crystalline forms with different physicochemical properties. This guide delves into the detailed crystal structure of one such form, providing a blueprint for understanding its behavior and for the potential discovery of other polymorphic forms.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

The synthesis of 2-Hydroxy-N-(pyridin-2-yl)benzamide is achieved through a direct amidation reaction. This involves the coupling of salicylic acid with 2-aminopyridine[1]. The reaction capitalizes on the nucleophilic nature of the amino group of 2-aminopyridine attacking the activated carboxyl group of salicylic acid.

Experimental Protocol: Synthesis of 2-Hydroxy-N-(pyridin-2-yl)benzamide

-

Activation of Salicylic Acid: In a round-bottom flask, dissolve salicylic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), along with a non-nucleophilic base like diisopropylethylamine (DIPEA), to activate the carboxylic acid group.

-

Amide Coupling: To the activated salicylic acid solution, add 2-aminopyridine. Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 2-Hydroxy-N-(pyridin-2-yl)benzamide.

Single Crystal Growth

The growth of single crystals is a critical step that often requires empirical optimization. For 2-Hydroxy-N-(pyridin-2-yl)benzamide, single crystals suitable for X-ray diffraction have been successfully grown by the slow evaporation of a solution of the compound in an organic solvent at room temperature.

Experimental Protocol: Crystallization

-

Solution Preparation: Dissolve the purified 2-Hydroxy-N-(pyridin-2-yl)benzamide in a minimal amount of a suitable solvent, such as ethanol or a mixture of solvents like ethyl acetate/hexane.

-

Slow Evaporation: Loosely cap the vial containing the solution to allow for the slow evaporation of the solvent over several days at a constant temperature.

-

Crystal Harvesting: Once well-formed, single crystals appear, carefully harvest them from the mother liquor for subsequent analysis.

Crystal Structure Analysis: Decoding the Molecular Architecture

The precise arrangement of atoms and molecules in the crystal lattice was determined by single-crystal X-ray diffraction. This technique provides definitive information about bond lengths, bond angles, and the nature of intermolecular interactions.

Crystallographic Data

The crystal structure of 2-Hydroxy-N-(pyridin-2-yl)benzamide was resolved and reported by Wang et al. (2006).[2] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀N₂O₂ |

| Formula Weight | 214.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.323 (4) |

| b (Å) | 19.530 (16) |

| c (Å) | 10.302 (10) |

| β (°) | 100.965 (8) |

| Volume (ų) | 1051.4 (15) |

| Z | 4 |

| Temperature (K) | 298 |

| R-factor | 0.046 |

Data sourced from Wang et al., 2006.[2]

Molecular Conformation

The molecule is nearly planar, with a small dihedral angle of 3.7 (2)° between the planes of the benzene and pyridine rings.[2] This planarity is a key feature, influencing how the molecules pack in the crystal lattice and facilitating potential π-π stacking interactions.

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a network of hydrogen bonds. Molecules are linked by intermolecular O—H⋯N and C—H⋯O hydrogen bonds.[2] Specifically, the hydroxyl group's hydrogen atom forms a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule. This, along with weaker C—H⋯O interactions, creates a two-dimensional zigzag network.[2]

Furthermore, potential C—H⋯π interactions contribute to the stability of the crystal lattice.[2] These non-covalent interactions are crucial as they define the crystal's overall stability and are a key area of study in polymorphism, where different arrangements of these interactions can lead to different crystal forms.

Implications for Drug Development and Future Directions

The detailed crystal structure analysis of 2-Hydroxy-N-(pyridin-2-yl)benzamide provides a critical foundation for its further development.

-

Polymorph Screening: The identified hydrogen bonding motifs are crucial for designing experiments to screen for other polymorphs. Varying crystallization solvents, temperatures, and rates can disrupt or alter these interactions, potentially leading to the discovery of new crystalline forms with improved properties.

-

Formulation Development: Knowledge of the crystal structure and its stability is essential for developing robust formulations. The planarity of the molecule and the nature of its intermolecular interactions will influence its dissolution rate and compatibility with excipients.

-

Structure-Activity Relationship (SAR) Studies: The defined conformation of the molecule in the solid state can be used to refine computational models for predicting the binding affinity of this and related compounds to biological targets.

Conclusion

The crystal structure of 2-Hydroxy-N-(pyridin-2-yl)benzamide reveals a planar molecule that self-assembles into a two-dimensional network driven by a combination of O—H⋯N, C—H⋯O, and C—H⋯π interactions. This detailed structural understanding is indispensable for any future research and development involving this compound, from polymorph screening and formulation to the rational design of new, more effective analogues. The provided experimental framework serves as a guide for the synthesis, crystallization, and analysis of this and similar molecules, underscoring the pivotal role of crystallography in modern drug discovery.

References

-

Anggraini, G., Hayun, & Jatmika, C. (n.d.). Reaction Scheme of 2-Hydroxy-N-(Pyridine-2-Il)Benzamide (1) (A) and its Mannich Base Derivatives (2a-b) (B). ResearchGate. Retrieved from [Link]

-

Wang, W.-H., You, Z.-L., Liu, W.-S., & Wang, D.-Q. (2006). 2-Hydroxy-N-(2-pyridyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1772–o1773. Retrieved from [Link]

Sources

The Ascendancy of N-Pyridyl Salicylamides: A Technical Odyssey in Drug Discovery

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals, this document charts the discovery and historical evolution of N-pyridyl salicylamides. This class of compounds has emerged from the broader family of salicylamides to become a versatile scaffold in modern medicinal chemistry, demonstrating a wide spectrum of therapeutic potential across oncology, virology, and inflammatory diseases.

Introduction: From Salicylic Acid to a Privileged Scaffold

The journey of N-pyridyl salicylamides begins with the well-trodden path of salicylic acid, a compound with a rich history in medicine. The parent molecule, salicylamide, is a non-prescription analgesic and antipyretic.[1][2] Its derivatives have been the subject of extensive research, leading to the discovery of compounds with a wide array of biological activities.[3] The incorporation of a pyridine ring, a ubiquitous nitrogen-containing heterocycle in FDA-approved drugs, marked a pivotal moment in the evolution of this chemical class, imbuing the salicylamide core with novel pharmacological properties and diverse therapeutic applications.[4]

The Dawn of N-Pyridyl Salicylamides: Early Syntheses and Emerging Potential

Early explorations into N-heterocyclic salicylamide derivatives laid the groundwork for the development of N-pyridyl salicylamides. A 1977 study described the synthesis of N-substituted 5-nitrosalicylamides, including a 2-aminopyridine derivative, which was screened for antimicrobial activity. A common synthetic route involved the condensation of a salicylic acid derivative, such as a salicoyl chloride or a phenyl salicylate, with an appropriate aminopyridine.[5] These early forays, while not yet fully realizing the broad therapeutic potential, established fundamental synthetic protocols and hinted at the diverse biological activities that would later be uncovered.

One of the well-established methods for preparing salicylamides involves the reaction of phenyl salicylate with an amine, a process that can be catalyzed by a Lowry-Bronsted acid to improve reaction kinetics and yields.[6] This method proved adaptable for the synthesis of N-pyridyl salicylamides. For instance, N-(pyridylmethyl)salicylamides were successfully prepared by treating phenyl salicylates with 2-picolinylamine and 3-picolinylamine.[5]

A Versatile Scaffold: Unraveling the Therapeutic Landscape

The true potential of N-pyridyl salicylamides began to unfold as researchers investigated their efficacy in various disease models. This exploration has revealed a remarkable versatility, with promising activity in oncology, virology, and inflammatory conditions.

Anti-inflammatory and Analgesic Properties

Drawing inspiration from the anti-inflammatory properties of salicylic acid, researchers investigated N-pyridyl salicylamides for similar activities. Studies on N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6-tetrahydropyridines demonstrated moderate to good anti-inflammatory effects in animal models.[7] More recently, N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are structural analogs of the NSAID piroxicam, have shown potent analgesic and anti-inflammatory properties.[8] The mechanism of action for the anti-inflammatory effects of salicylamides is generally attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[2] For N-pyridyl salicylamides, structure-activity relationship (SAR) studies have indicated that modifications to the pyridine ring and the salicylamide core can significantly influence their anti-inflammatory potency.[9]

A New Frontier in Oncology

The anticancer properties of salicylanilides, a closely related class of compounds, have spurred investigation into N-pyridyl salicylamides as potential oncotherapeutics.[10][11] The mechanisms underlying their anticancer effects are multifaceted and appear to involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival. Salicylanilides have been shown to inhibit the Wnt/β-catenin, mTORC1, STAT3, and NF-κB signaling pathways. Furthermore, some derivatives act as inhibitors of protein tyrosine kinases, such as the epidermal growth factor receptor (EGFR). The introduction of the pyridine moiety offers opportunities to fine-tune these activities and develop targeted anticancer agents. For instance, novel pyridine-containing histone deacetylase (HDAC) inhibitors have demonstrated potent anti-proliferative activity and the ability to induce apoptosis in cancer cells.[12]

Combating Viral Threats

The emergence of global viral pandemics has accelerated the search for novel antiviral agents. Salicylamide derivatives have demonstrated broad-spectrum antiviral activity, and the N-pyridyl subclass is no exception.[6] Research has shown that salicylanilides can reduce SARS-CoV-2 replication and suppress the induction of inflammatory cytokines in animal models.[13] The proposed antiviral mechanisms are diverse and can involve targeting viral enzymes or host-cell pathways essential for viral replication. For instance, some salicylamide derivatives have been found to inhibit the HBV core protein expression or disrupt capsid formation.[6]

Evolving Synthetic Strategies: From Classical Methods to Modern Innovations

The synthesis of N-pyridyl salicylamides has evolved from classical condensation reactions to more sophisticated and efficient methods. Early methods often involved the reaction of a salicylic acid chloride with an aminopyridine or the fusion of phenyl salicylate with a heterocyclic amine.[5] While effective, these methods sometimes required harsh conditions and could lead to mixtures of products.

More recent synthetic innovations have focused on improving yields, purity, and scalability. Patents describe improved processes for preparing salicylamides, highlighting the industrial importance of this class of compounds.[14][15] Modern synthetic routes often employ coupling reagents and catalysts to facilitate amide bond formation under milder conditions, allowing for greater functional group tolerance and the construction of more complex N-pyridyl salicylamide libraries for drug screening.

Below is a generalized workflow for the synthesis of N-pyridyl salicylamides from salicylic acid.

Caption: A generalized synthetic workflow for the preparation of N-pyridyl salicylamides.

Mechanism of Action: A Multi-Target Approach

The therapeutic versatility of N-pyridyl salicylamides stems from their ability to interact with a range of biological targets. While the precise mechanism of action can vary depending on the specific substitution pattern, several key pathways have been implicated.

-

Enzyme Inhibition: As derivatives of salicylic acid, many N-pyridyl salicylamides are known to inhibit COX enzymes, accounting for their anti-inflammatory and analgesic effects.[2] More recently, they have emerged as potent inhibitors of other enzyme classes, including protein kinases. The p38 MAP kinase, a key regulator of inflammatory responses, has been a significant target for pyridinylimidazole-based inhibitors, a class structurally related to N-pyridyl salicylamides.[16][17] The inhibition of kinases is a cornerstone of modern cancer therapy, and the potential of N-pyridyl salicylamides in this arena is an active area of research.

-

Modulation of Signaling Pathways: In the context of cancer, N-pyridyl salicylamides can influence critical signaling pathways that govern cell growth, proliferation, and survival. As observed with related salicylanilides, these pathways include Wnt/β-catenin, mTOR, and NF-κB. The pyridine moiety can play a crucial role in mediating these interactions through hydrogen bonding and other non-covalent interactions with target proteins.

-

Antiviral Mechanisms: The antiviral activity of N-pyridyl salicylamides can be attributed to various mechanisms, including the inhibition of viral proteases, polymerases, or entry into host cells. For SARS-CoV-2, salicylanilides have been shown to reduce viral replication, although the precise target is still under investigation.[13] For HBV, some derivatives interfere with capsid formation.[6]

The following diagram illustrates some of the key signaling pathways potentially modulated by N-pyridyl salicylamides.

Sources

- 1. Salicylamide - Wikipedia [en.wikipedia.org]

- 2. Salicylamide: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]

- 3. Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 8. Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides | MDPI [mdpi.com]

- 9. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Salicylanilides Reduce SARS-CoV-2 Replication and Suppress Induction of Inflammatory Cytokines in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN105646269A - Synthetic method of salicylamide - Google Patents [patents.google.com]

- 15. US7262325B2 - Method of preparing salicylamides - Google Patents [patents.google.com]

- 16. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Speculative Mechanisms of Action of 2-Hydroxy-N-2-pyridinylbenzamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-N-2-pyridinylbenzamide, a salicylamide analog, has emerged as a scaffold of interest with a spectrum of biological activities, including anti-inflammatory, antimicrobial, and metabolic regulatory effects. This technical guide provides an in-depth exploration of the speculative mechanisms of action underlying these observed activities. By synthesizing existing data and employing structural-activity relationship analysis, we propose several putative molecular pathways and targets. Furthermore, this document outlines detailed experimental protocols to rigorously test these hypotheses, offering a roadmap for future research and development of this promising chemical entity.

Introduction: The Therapeutic Potential of a Salicylamide Analog

The 2-hydroxy-N-2-pyridinylbenzamide core structure combines a salicylic acid moiety, known for its anti-inflammatory properties, with a 2-aminopyridine group, a common feature in various biologically active compounds. This unique combination gives rise to a molecule with diverse pharmacological potential. Initial studies have demonstrated its capacity to inhibit cyclooxygenase (COX) enzymes, display activity against pathogenic bacteria, and allosterically activate glucokinase.[1][2][3] This guide will dissect each of these activities, proposing detailed molecular mechanisms and the experimental frameworks required for their validation.

Speculative Mechanism 1: Dual-Action Anti-Inflammatory Effects via COX Inhibition

The anti-inflammatory activity of 2-Hydroxy-N-2-pyridinylbenzamide has been linked to its ability to inhibit COX enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1][4] While initial studies indicate a lack of selectivity between COX-1 and COX-2, the fundamental interactions can be hypothesized based on the molecule's structure.

Putative Molecular Interactions with COX Enzymes

The 2-hydroxy group and the amide linker are likely key to the molecule's interaction with the active site of COX enzymes. The hydroxyl group may form a hydrogen bond with a key serine residue (Ser-530 in COX-1 and Ser-516 in COX-2), a critical interaction for many non-steroidal anti-inflammatory drugs (NSAIDs). The pyridinyl nitrogen could form additional hydrogen bonds or electrostatic interactions within the active site, while the benzamide core may engage in hydrophobic interactions.

Visualizing the Proposed COX Inhibition Pathway

Caption: Dual antimicrobial mechanism of 2-Hydroxy-N-2-pyridinylbenzamide.

Experimental Protocol: Investigating Antimicrobial Mechanisms

Protocol 3.3.1: Macromolecular Synthesis Inhibition Assay

-

Objective: To determine if 2-Hydroxy-N-2-pyridinylbenzamide inhibits protein synthesis in bacteria.

-

Materials: MRSA strain, radiolabeled precursors ([³H]-leucine for protein synthesis), test compound, and known protein synthesis inhibitors (e.g., chloramphenicol).

-

Procedure:

-

Grow MRSA to mid-log phase.

-

Aliquot the culture into tubes and add the test compound at various concentrations.

-

Add the radiolabeled precursor to each tube.

-

Incubate for a short period.

-

Precipitate the macromolecules (proteins) using trichloroacetic acid.

-

Filter the precipitate and measure the incorporated radioactivity using a scintillation counter.

-

A significant reduction in incorporated [³H]-leucine indicates inhibition of protein synthesis.

-

Protocol 3.3.2: Bacterial Membrane Depolarization Assay

-

Objective: To assess the effect of the compound on bacterial membrane potential.

-

Materials: MRSA strain, membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)), test compound, and a known membrane depolarizing agent (e.g., gramicidin).

-

Procedure:

-

Wash and resuspend MRSA cells in a suitable buffer.

-

Add the fluorescent dye and allow it to be taken up by the cells, which quenches its fluorescence.

-

Add the test compound at various concentrations.

-

Monitor the fluorescence intensity over time. An increase in fluorescence indicates dye release due to membrane depolarization.

-

Speculative Mechanism 3: Allosteric Activation of Glucokinase for Glycemic Control

N-pyridin-2-yl benzamide analogs have been identified as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism. [3][5]This suggests a potential therapeutic application in type 2 diabetes.

Putative Allosteric Binding Site Interaction

Glucokinase has a known allosteric activator site distinct from its glucose-binding site. It is hypothesized that 2-Hydroxy-N-2-pyridinylbenzamide binds to this site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal reaction velocity (Vmax). The pyridinyl and benzamide moieties likely engage in a combination of hydrogen bonding and hydrophobic interactions within this allosteric pocket.

Visualizing the Proposed Glucokinase Activation Pathway

Caption: Allosteric activation of glucokinase by 2-Hydroxy-N-2-pyridinylbenzamide leading to insulin secretion.

Experimental Protocol: Confirming Glucokinase Activation

Protocol 4.3.1: In Vitro Glucokinase Activation Assay

-

Objective: To determine the EC50 and fold activation of glucokinase by the test compound.

-

Materials: Recombinant human glucokinase, glucose, ATP, NADP+, glucose-6-phosphate dehydrogenase (G6PDH), test compound, and a known GK activator.

-

Procedure:

-

In a 96-well plate, add the glucokinase enzyme and varying concentrations of the test compound.

-

Add a fixed concentration of glucose.

-

Initiate the reaction by adding ATP, NADP+, and G6PDH.

-

The G6PDH will convert the product of the glucokinase reaction (glucose-6-phosphate) to 6-phosphogluconate, reducing NADP+ to NADPH.

-

Measure the increase in absorbance at 340 nm due to NADPH formation.

-

Calculate the fold activation relative to the vehicle control and determine the EC50.

-

Summary of Quantitative Data and Future Directions

| Activity | Proposed Target | Key Experimental Readout |

| Anti-inflammatory | COX-1 / COX-2 | IC50 for prostaglandin production |

| Antimicrobial | Bacterial Ribosome / Cell Membrane | Inhibition of macromolecular synthesis / Membrane depolarization |

| Metabolic Regulation | Glucokinase | EC50 and fold activation |

The speculative mechanisms presented in this guide provide a solid foundation for the continued investigation of 2-Hydroxy-N-2-pyridinylbenzamide and its analogs. Future research should focus on lead optimization to enhance potency and selectivity for each of these targets. Furthermore, in vivo studies are warranted to translate these in vitro findings into potential therapeutic applications.

References

- Synthesis and Anti-inflammatory Tests of 2-Hydroxy-N-(Pyridine-2-yl)Benzamide Mannich Base Substituted Morpholine and N-methyl - Jurnal Penelitian Pendidikan IPA. (2023).

- N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evalu

- (Pyridine-2-yl)

- N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evalu

- (PDF)

- N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation | Request PDF - ResearchG

Sources

- 1. jppipa.unram.ac.id [jppipa.unram.ac.id]

- 2. tandfonline.com [tandfonline.com]

- 3. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Technical Guide to 2-Hydroxy-N-2-pyridinylbenzamide Derivatives

This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological effects of 2-Hydroxy-N-2-pyridinylbenzamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from published literature to illuminate the critical structural motifs that drive the therapeutic potential of this promising class of compounds. We will delve into the nuanced interplay of substituent effects, scaffold geometry, and target engagement, offering a comprehensive resource for the rational design of novel therapeutic agents.

Introduction: The Therapeutic Promise of Salicylamide Scaffolds

The 2-hydroxy-N-2-pyridinylbenzamide core represents a fascinating intersection of two privileged chemical scaffolds: the salicylamide and the 2-aminopyridine moieties. Salicylamides, characterized by a 2-hydroxybenzamide framework, have a rich history in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The 2-hydroxyl group is a key feature, often implicated in metal chelation and critical hydrogen bonding interactions within biological targets.[1] The incorporation of a 2-aminopyridine ring introduces a heteroaromatic system that can profoundly influence the molecule's physicochemical properties, such as solubility and membrane permeability, while also providing additional vectors for target interaction and metabolic modulation.

This guide will dissect the SAR of this hybrid scaffold, focusing on how modifications to both the salicylamide and the pyridinyl components impact biological activity. We will explore a range of therapeutic applications, with a particular emphasis on antimicrobial and anticancer activities, drawing parallels from closely related salicylanilide and N-pyrazinylhydroxybenzamide congeners to build a holistic understanding.

The Core Pharmacophore: Unpacking the 2-Hydroxy-N-2-pyridinylbenzamide Skeleton

The fundamental structure of 2-Hydroxy-N-2-pyridinylbenzamide provides a framework for understanding its biological potential. The salicylamide portion, with its intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl, pre-organizes the molecule for specific target interactions. The pyridinyl nitrogen introduces a key site for hydrogen bonding and potential coordination with metal ions.

Caption: General pharmacophore model for HDAC inhibitors.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of 2-Hydroxy-N-2-pyridinylbenzamide derivatives typically involves the coupling of a salicylic acid derivative with a 2-aminopyridine derivative.

General Synthesis Scheme

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-Hydroxy-N-2-pyridinylbenzamide Scaffold Binding to p38α Mitogen-Activated Protein Kinase

This guide provides a comprehensive, technically detailed walkthrough for modeling the interaction between ligands based on the "2-Hydroxy-N-2-pyridinylbenzamide" scaffold and a crucial biological target, the p38α mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a key regulator of inflammatory responses, making it a significant target for therapeutic intervention in diseases like rheumatoid arthritis and Alzheimer's disease.[][2][3] Derivatives of the salicylanilide family, to which our core scaffold belongs, have shown promise as kinase inhibitors.[4][5]

This document is structured to provide not just a sequence of steps, but the scientific rationale behind each methodological choice, empowering researchers to adapt and validate these protocols for their own drug discovery projects.

Part 1: Foundational Strategy - Target and Ligand Selection

The success of any in silico modeling project hinges on the quality of the initial inputs. The "2-Hydroxy-N-2-pyridinylbenzamide" is a chemical scaffold, a core structure upon which various functional groups can be built to create specific inhibitors.[6][7][8] Our target, p38α MAPK, is a well-validated kinase involved in cellular stress responses.[][9]

1.1. Target Protein Selection & Rationale:

For this guide, we will use the human p38α MAP kinase. Its role in proinflammatory cytokine production makes it a high-value target.[] Crucially, numerous high-resolution crystal structures are available in the Protein Data Bank (PDB), which is a prerequisite for structure-based drug design. We will specifically utilize the crystal structure with PDB ID: 1W82 .[10] This structure is co-crystallized with a small molecule inhibitor, which is invaluable for validating our computational protocol through redocking experiments. It possesses a good resolution of 2.20 Å, ensuring the atomic coordinates are reliable.[10]

1.2. Ligand Design & Preparation:

Our ligand of interest is a derivative of the 2-Hydroxy-N-2-pyridinylbenzamide scaffold. For this workflow, we will construct a representative ligand, hereafter referred to as 'LIG1'. The initial 3D coordinates of LIG1 can be generated using chemical drawing software like Marvin Sketch or ChemDraw and saved in a .sdf or .mol2 format.

-

Expert Insight: It is critical to generate a sound 3D conformation. A preliminary energy minimization of the ligand using a force field like MMFF94 is a necessary step to ensure a low-energy, sterically favorable starting structure. This avoids introducing artificially high-energy conformations into the docking simulation.

Part 2: The Computational Workflow: A Validated Pipeline

Our workflow is designed as a self-validating system, moving from broad, rapid screening to computationally intensive, high-fidelity analysis. Each stage serves to refine the results of the previous one.

Figure 1: The overall in silico workflow for target binding analysis.

2.1. Protein and Ligand Preparation Protocol (AutoDock Tools)

This phase ensures that both the protein and ligand are in a chemically correct state and format for the simulation software. We will use AutoDock Tools (ADT), a common graphical user interface for preparing files for AutoDock Vina.[11][12]

Table 1: Step-by-Step Preparation Protocol

| Step | Action | Rationale & Causality |

|---|---|---|

| 1 | Load Protein (1W82.pdb) | Import the raw crystal structure into ADT. |

| 2 | Clean Protein | Remove all non-essential molecules: water (HOH), co-solvents, and any co-crystallized ligands. This simplifies the system to focus only on the protein-ligand interaction of interest. |

| 3 | Add Hydrogens | Crystal structures often lack explicit hydrogen atoms. ADT adds polar hydrogens, which are critical for forming hydrogen bonds and for correct charge calculations. |

| 4 | Compute Charges | Assign Gasteiger charges to all protein atoms. Accurate charge distribution is fundamental for calculating the electrostatic interaction energy, a key component of the docking score. |

| 5 | Save as .pdbqt | Save the prepared protein as protein.pdbqt. This format contains the atomic coordinates, charges, and atom type information required by AutoDock Vina. |

| 6 | Load Ligand (LIG1.mol2) | Import the energy-minimized ligand structure into ADT. |

| 7 | Detect Rotatable Bonds | ADT automatically identifies rotatable bonds in the ligand. This defines the conformational flexibility of the ligand during the docking process. |

| 8 | Save as .pdbqt | Save the prepared ligand as ligand.pdbqt. |

2.2. Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor to form a stable complex.[13] It uses a scoring function to estimate the binding affinity, providing a rapid assessment of potential binders.

Figure 2: The molecular docking workflow using AutoDock Vina.

Protocol for Docking:

-

Define the Binding Site: Using ADT, identify the active site of p38α. A reliable method is to define the grid box around the position of the co-crystallized inhibitor in the original PDB file.[13][14] A box size of 25x25x25 Å is typically sufficient to cover the ATP-binding pocket.

-

Create Configuration File: Create a text file named config.txt with the following parameters:

-

Run Vina: Execute the docking from the command line: vina --config config.txt --log log.txt

-

Initial Analysis: Vina will output multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).[12] The top-ranked pose (most negative score) is the most probable binding mode. Analyze this pose in a molecular visualizer (e.g., PyMOL or Chimera) to inspect key interactions (hydrogen bonds, hydrophobic contacts) with active site residues.

-

Trustworthiness Check (Redocking): To validate this protocol, first perform docking with the original co-crystallized ligand from 1W82. A successful validation is achieved if the lowest energy pose predicted by Vina has a root-mean-square deviation (RMSD) of less than 2.0 Å compared to the crystallographic pose.

Part 3: Refining the Model with Molecular Dynamics (MD)

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, accounting for the flexibility of both the protein and the ligand in a simulated physiological environment.[15][16] This step is crucial for assessing the stability of the docked pose. We will use GROMACS, a widely-used and efficient MD engine.[15][16][17]

3.1. MD Simulation Protocol (GROMACS)

This protocol outlines the primary steps for running an MD simulation on the top-ranked protein-ligand complex pose from docking.

Table 2: GROMACS MD Simulation Workflow

| Step | Action | Rationale & Causality |

|---|---|---|

| 1 | System Preparation | Merge the coordinate files of the protein and the best ligand pose. Generate a topology for the ligand using a server like CGenFF, which is compatible with the CHARMM36 force field commonly used for proteins.[15][17][18] |

| 2 | Solvation | Place the complex in a periodic box of water (e.g., TIP3P model). Solvation is essential to mimic the aqueous environment of the cell. |

| 3 | Ionization | Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to simulate a physiological salt concentration (e.g., 0.15 M). This provides a more realistic electrostatic environment. |

| 4 | Energy Minimization | Perform a steep descent energy minimization. This step removes any steric clashes or unfavorable geometries introduced during the system setup. |

| 5 | Equilibration (NVT & NPT) | Conduct two short equilibration phases. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the density.[15][17] |

| 6 | Production MD | Run the main simulation for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds). During this run, the trajectory (atomic coordinates over time) is saved for analysis. |

| 7 | Analysis | Analyze the trajectory to calculate RMSD (to assess stability), RMSF (to identify flexible regions), and hydrogen bond occupancy. |

-